NATAMYCIN -

NATAMYCIN

Catalog Number: EVT-8020279
CAS Number:
Molecular Formula: C33H47O13N
C33H47NO13
Molecular Weight: 665.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Natamycin is a polyene amphoteric macrolide antibiotic with antifungal properties. Natamycin exerts its antifungal effects by binding to sterols in the fungal cell membrane thereby increasing membrane permeability. This leads to a leakage and loss of essential cellular constituents. Following ocular application, natamycin is retained in the conjunctival fornices and attains effective concentrations within the corneal stroma where it exerts its effect.
Amphoteric macrolide antifungal antibiotic from Streptomyces natalensis or S. chattanoogensis. It is used for a variety of fungal infections, mainly topically.
Source

Natamycin is derived from the fermentation process of Streptomyces natalensis, a bacterium that synthesizes this compound as part of its secondary metabolism. The production involves complex biological pathways that utilize simple organic precursors to form the intricate structure of natamycin .

Classification

Chemically, natamycin belongs to the class of macrolide antibiotics. It is characterized by a large lactone ring structure that is typical of this class, which contributes to its biological activity. It is classified under the following categories:

  • Antifungal Agent: Primarily used to inhibit fungal growth.
  • Food Preservative: Employed to extend the shelf life of various food products by preventing mold growth .
Synthesis Analysis

Methods

Natamycin can be synthesized through two primary methods: natural fermentation and semi-synthetic processes.

  1. Natural Fermentation: This involves culturing Streptomyces natalensis in a suitable growth medium. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield. The antibiotic is then extracted from the culture broth using solvent extraction or other separation techniques.
  2. Semi-synthetic Approaches: These methods involve modifying naturally derived natamycin to enhance its efficacy or stability. For instance, chemical modifications can be applied to improve solubility or reduce toxicity .

Technical Details

The fermentation process typically includes:

  • Culturing in a liquid medium containing glucose, peptone, and other nutrients.
  • Incubation at 28-30°C for several days under aerobic conditions.
  • Harvesting the antibiotic through filtration and extraction with organic solvents .
Molecular Structure Analysis

Structure

Natamycin has a complex molecular structure characterized by a large macrocyclic lactone ring with multiple double bonds and hydroxyl groups. Its chemical formula is C33H47O13C_{33}H_{47}O_{13}, and it features a distinctive arrangement of stereocenters that contribute to its biological activity.

Data

The molecular weight of natamycin is approximately 665.8 g/mol. The structural representation includes:

  • A lactone ring with multiple functional groups.
  • Several chiral centers that define its stereochemistry.

The detailed structural formula can be represented as follows:

C33H47O13\text{C}_{33}\text{H}_{47}\text{O}_{13}
Chemical Reactions Analysis

Reactions

Natamycin undergoes various chemical reactions that are crucial for its activity and stability:

  1. Hydrolysis: In aqueous environments, natamycin can hydrolyze, leading to degradation products that may affect its efficacy.
  2. Complexation: It can form complexes with metal ions or other compounds, potentially altering its solubility and bioavailability.

Technical Details

The stability of natamycin in different pH conditions has been studied extensively, revealing that it maintains activity in acidic environments but may degrade in alkaline conditions .

Mechanism of Action

Process

Natamycin exerts its antifungal effects primarily through the inhibition of fungal cell membrane synthesis. It binds specifically to ergosterol, a key component of fungal cell membranes, disrupting membrane integrity and leading to cell lysis.

Data

Research indicates that natamycin's binding affinity for ergosterol is significantly higher than for cholesterol found in human cells, which contributes to its selective toxicity towards fungi . This mechanism makes it an effective treatment for fungal infections without affecting human cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Sparingly soluble in water; more soluble in organic solvents like ethanol and methanol.
  • Melting Point: Approximately 170°C.

Chemical Properties

  • Stability: Stable under acidic conditions but sensitive to light and heat.
  • pH Range: Effective within a pH range of 3 to 7.

Relevant data on solubility and stability have been documented in various studies focusing on its application in food preservation and pharmaceuticals .

Applications

Natamycin has several significant applications:

  • Food Industry: Used as a natural preservative to prevent mold growth on cheeses, meats, and other perishable goods. Its application helps reduce food spoilage and waste .
  • Pharmaceuticals: Employed in formulations for treating fungal infections, particularly in eye drops and topical applications .
  • Agriculture: Investigated for use as a biopesticide due to its antifungal properties.
Biosynthetic Pathways and Genetic Regulation of Natamycin Production

Genomic Organization of Natamycin Biosynthesis Clusters in Streptomyces spp.

The natamycin biosynthetic gene cluster (BGC) represents a highly conserved genomic region across producer species including Streptomyces gilvosporeus, S. natalensis, S. chattanoogensis, and S. lydicus. This cluster spans approximately 100 kb and contains 20-25 open reading frames (ORFs) organized into discrete functional modules [5] [7]. The core architecture consists of five principal components: 1) Structural genes encoding polyketide synthases (scnA-scnE); 2) Post-PKS modification enzymes responsible for hydroxylation (scnG, scnH), oxidation (scnI), and glycosylation (scnJ); 3) Regulatory genes including pathway-specific regulators (scnRI, scnRII) and pleiotropic regulators (adpA, phoP/phoR); 4) Precursor supply genes for malonyl-CoA and methylmalonyl-CoA biosynthesis; and 5) Resistance genes (scnF) encoding efflux transporters [1] [7].

Comparative genomics reveals significant synteny conservation across species, with variations primarily observed in regulatory regions. In S. chattanoogensis L10, the cluster features divergently transcribed regulatory genes scnRI and scnRII separated by a 1.2 kb intergenic region containing six AdpA-binding sites (A-F) that form a bidirectional regulatory switch [7]. DNase I footprinting assays demonstrate that AdpA binds with differential affinity to these sites—initially activating transcription at Sites C/D during early growth phases before repressing expression through Sites A/B (for scnRI) and E/F (for scnRII) during late fermentation phases [7]. This sophisticated temporal control enables precise coordination of natamycin production with growth stage transitions.

Table 1: Core Genes in Natamycin Biosynthetic Gene Cluster

GeneFunctionProtein Characteristics
scnA-EPolyketide synthaseMultimodular enzymes with KS, AT, KR, ACP domains
scnG/HCytochrome P450 hydroxylaseIntroduces C8 and C10 hydroxyl groups
scnIDehydrogenaseCatalyzes C4-C5 double bond formation
scnJGlycosyltransferaseAttaches mycosamine sugar moiety
scnRIPathway-specific regulatorTranscriptional activator of PKS genes
scnRIIPathway-specific regulatorEnhancer of precursor flux
scnFEfflux transporterConfers self-resistance to natamycin

Role of Polyketide Synthases (PKS) in Natamycin Macrocyclic Structure Formation

Natamycin biosynthesis employs a type I modular PKS system organized as five giant multifunctional enzymes (ScnA-ScnE) that catalyze the stepwise assembly of the 26-membered macrolactone ring. This enzymatic assembly line operates through precisely coordinated modules, each containing catalytic domains responsible for specific biochemical transformations [5]. The PKS machinery initiates synthesis using an acetyl-CoA starter unit, followed by 14 successive elongations using malonyl-CoA or methylmalonyl-CoA extender units to form the polyketide backbone [1].

The domain architecture exhibits exceptional specificity: Module 1 (ScnA) contains a loading domain with decarboxylating activity that selects acetate over propionate starters; Module 3 (ScnB) incorporates a rare dehydratase (DH) domain that generates the conjugated tetraene system; Module 6 (ScnC) features an inactive ketoreductase (KR) domain that preserves the C9 ketone group; and Module 15 (ScnE) terminates the chain with a thioesterase (TE) domain that catalyzes macrolactonization [5] [9]. This domain organization precisely controls the stereochemistry at each chiral center, producing the stereospecific (8R,9R,10R,12R,13R,14R,16R) configuration essential for antifungal activity.

Post-PKS modifications complete the structure: ScnG (P450 hydroxylase) installs the C8 hydroxyl group; ScnH introduces the C10 hydroxyl; ScnI forms the C4-C5 double bond; and ScnJ attaches the mycosamine sugar moiety via C19 glycosylation [1]. Mutational studies confirm that scnG or scnJ inactivation produces biologically inactive aglycones or desmycosaminyl-natamycin, respectively, demonstrating the critical role of these modifications in antifungal efficacy [9].

Table 2: PKS Module Organization in Natamycin Biosynthesis

ModulePKS ProteinDomainsExtender UnitCarbon Atoms Added
LoadingScnAAT-ACPAcetyl-CoAC1-C2
1ScnAKS-AT-DH-ER-KR-ACPMalonyl-CoAC3-C4
2ScnAKS-AT-DH-KR-ACPMethylmalonyl-CoAC5-C7
3ScnBKS-AT-DH-ACPMalonyl-CoAC8-C9
4ScnBKS-AT-KR-ACPMethylmalonyl-CoAC10-C12
5ScnCKS-AT-DH-ER-KR-ACPMalonyl-CoAC13-C14
6ScnCKS-AT-KR*-ACPMalonyl-CoAC15-C16
...............
15ScnEKS-AT-TE-Macrocyclization

Regulatory Mechanisms of Precursor Supply and Secondary Metabolite Flux

Natamycin biosynthesis requires precise metabolic partitioning between primary metabolism and secondary metabolite flux, governed by interconnected regulatory networks. Phosphate-mediated regulation exerts the most profound influence, with concentrations exceeding 1 mM completely repressing biosynthetic genes [1] [5]. The two-component system PhoP/PhoR senses extracellular phosphate levels and directly represses the scnRI-scnRII promoter. Transcriptional silencing of phoP in S. gilvosporeus GR-2 increases natamycin production by 25% and enables fermentation under high-phosphate conditions (up to 10 mM) that normally inhibit synthesis [5].

Nitrogen metabolism equally modulates precursor availability through the global regulator GlnR. Overexpression of glnR in engineered S. gilvosporeus AG-glnR enhances ammonium assimilation, increasing intracellular glutamate pools by 2.3-fold and natamycin titers to 11.5 g/L [4]. This occurs through dual mechanisms: 1) Upregulation of glutamine synthetase (glnA) and glutamate synthase (gltBD) genes; and 2) Activation of α-ketoglutarate dehydrogenase to replenish methylmalonyl-CoA precursors via the methylcitrate cycle [4].

Branched-chain amino acid (BCAA) metabolism provides critical acyl-CoA precursors, with isotopic labeling demonstrating that 40% of natamycin's carbon skeleton originates from valine catabolism [5]. Transcriptomic analysis of high-yielding S. gilvosporeus GR-2 reveals 6-fold upregulation of ilvE (transaminase) and bkdF (dehydrogenase) genes, accelerating valine-to-isobutyryl-CoA conversion [1] [5]. Exogenous valine supplementation (10 mM) boosts production by 35% in wild-type strains but shows no effect in bkdF knockout mutants, confirming BCAA catabolism's essential role in precursor generation.

CRISPR-Cas9-Mediated Engineering for Enhanced Natamycin Yield

CRISPR-Cas9 systems have revolutionized Streptomyces metabolic engineering by enabling multiplexed, markerless genome modifications previously unattainable with traditional methods. Three principal strategies have emerged for natamycin yield enhancement:

Transcriptome-guided pathway engineering leverages comparative RNA-seq data to identify overexpression targets. In S. gilvosporeus GR-2, transcriptomic profiling revealed 12 upregulated genes in the high-yielding mutant, including phoP/phoR (phosphate regulators) and valE (valine biosynthesis) [5]. CRISPRa-mediated co-expression of phoP-phoR using a constitutive PermE* promoter increased natamycin production to 12.2 g/L in bioreactors—the highest reported titer for this species [5]. Similarly, base-editing of the nitrogen regulator glnR promoter increased transcription by 40% and natamycin yield by 1.67-fold in strain AG-glnR [4].

Combinatorial mutagenesis of regulatory elements employs CRISPR interference (CRISPRi) to relieve repression. A dCas9-sgRNA system targeting the autoregulatory AdpA-binding Sites A and F in S. chattanoogensis increased natamycin production by 21-25% by derepressing scnRI-scnRII expression during late fermentation phases [7]. Dual-gRNA delivery enabled simultaneous repression of competitive pathways (actinorhodin biosynthesis) while activating scn cluster expression [5].

Advanced delivery systems overcome Streptomyces transformation barriers. Lipid nanoparticles (LNPs) encapsulating Cas9-sgRNA ribonucleoproteins (RNPs) achieved 85% editing efficiency in protoplasts, significantly higher than plasmid-based methods (15-20%) [10]. The enGager system—fusing Cas9 to ssDNA-binding peptides (FECO/WECO)—improved HDR efficiency 6-fold by tethering cssDNA donor templates to Cas9, enabling precise scn promoter swaps without genomic scars [6].

Table 3: CRISPR Engineering Approaches in Natamycin Producers

StrategyGenetic TargetEditing ToolNatamycin IncreaseTiter Achieved
Transcriptional activationphoP-phoRCRISPRa (dCas9-PermE*)25%12.2 g/L
Promoter engineeringglnR promoterBase editor (A-to-G)67%11.5 g/L
Repressor silencingAdpA sites A/FCRISPRi (dCas9-sgRNA)21-25%3.7 g/L
Precursor enhancementilvE, bkdFMultiplex CRISPR-Cas940%9.8 g/L
Resistance engineeringscnF efflux pumpCRISPR-HDR (cssDNA)30%8.2 g/L

Properties

Product Name

NATAMYCIN

IUPAC Name

(8E,14E,16E,18E,20E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

Molecular Formula

C33H47O13N
C33H47NO13

Molecular Weight

665.7 g/mol

InChI

InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+

InChI Key

NCXMLFZGDNKEPB-YLTFDBFKSA-N

SMILES

CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Canonical SMILES

CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Isomeric SMILES

CC1C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC3C(O3)/C=C/C(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.